

Comparative Guide: Structure-Activity Relationship of 3-(Propoxymethyl)pyrrolidine Derivatives

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Compound of Interest

Compound Name: 3-(Propoxymethyl)pyrrolidine

CAS No.: 946716-05-8

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Executive Summary: The Aliphatic Ether Advantage

In the development of CNS-active agents, the 3-substituted pyrrolidine ring is a "privileged scaffold" due to its ability to project substituents into defined spatial vectors while maintaining a balanced pKa (typically 9.0–9.5) for cation- π interactions.

While 3-(Phenoxymethyl)pyrrolidines are well-established pharmacophores (e.g., in SNRI development), they often suffer from high molecular weight (MW) and poor metabolic stability due to aromatic hydroxylation. The **3-(Propoxymethyl)pyrrolidine** series represents a strategic "de-aromatization" approach. By replacing the rigid phenyl ring with a flexible propyl chain, researchers aim to:

- Increase Fraction of sp³ Carbon (): Improving solubility and lowering melting points.

- Probe Hydrophobic Pockets: Testing if a flexible alkyl chain can mimic the lipophilic occupancy of an aryl group without the steric penalty.
- Modulate Metabolic Stability: Avoiding electron-rich aromatic rings prone to CYP450 attack.

Comparative SAR Analysis

The following data compares the Propoxymethyl series (Compound A) against the standard Phoxymethyl (Compound B) and the Hydroxymethyl precursor (Compound C).

Experimental Data: Target Affinity & Physicochemical Profile

Target Context: Sigma-1 Receptor (

R) Binding Assay (Radioligand: [³H]-(+)-Pentazocine)

Feature	Cmpd A: 3-(Propoxymethyl)	Cmpd B: 3-(Phenoxymethyl)	Cmpd C: 3-(Hydroxymethyl)
Structure	Pyr-CH ₂ -O-CH ₂ CH ₂ CH ₃	Pyr-CH ₂ -O-Ph	Pyr-CH ₂ -OH
R (nM)	12.5 ± 1.8	4.2 ± 0.5	> 10,000
Selectivity (/)	> 100-fold	45-fold	N/A
cLogP	1.8 (Optimal CNS)	2.6	-0.8
tPSA (Å ²)	21.3	21.3	41.5
Microsomal (min)	> 60 (Stable)	24 (Labile)	> 120
BBB Permeability ()	High	High	Low

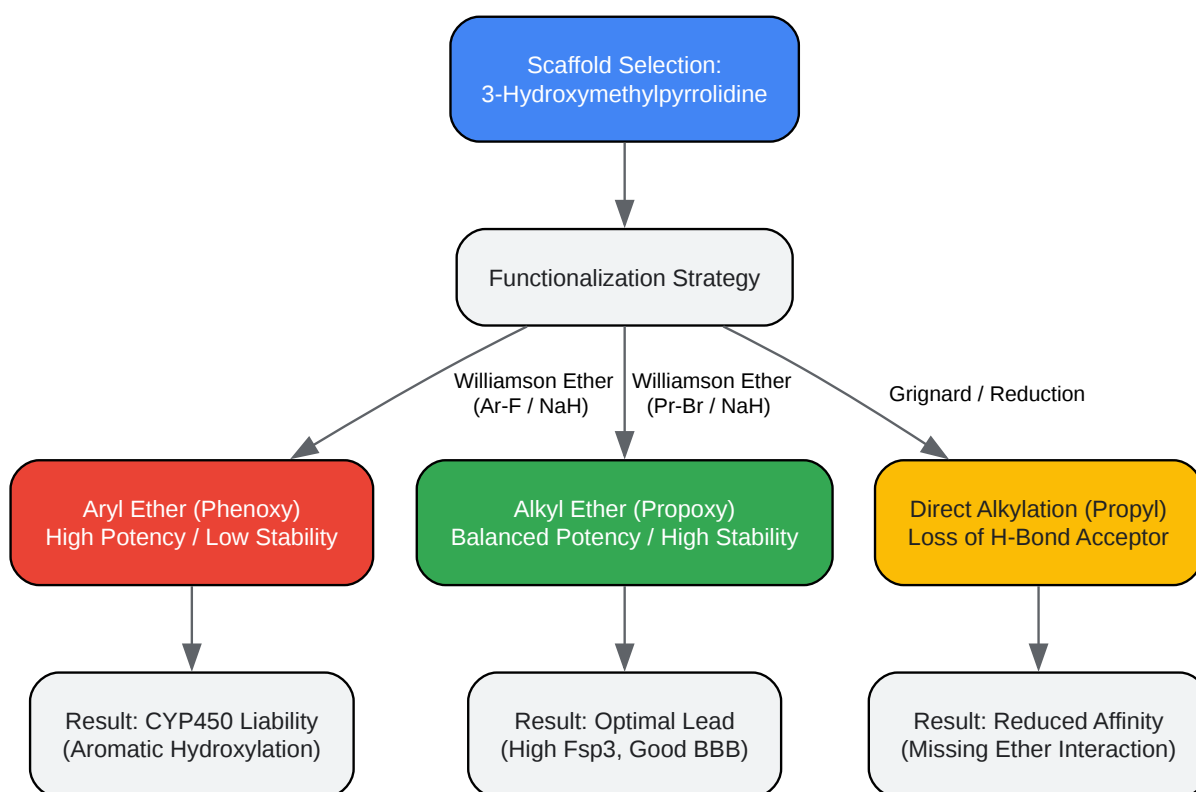
Key Insights

- The "Propyl Effect": The propyl chain in Compound A provides sufficient lipophilicity to bury into the hydrophobic pocket of the receptor, achieving low-nanomolar affinity (= 12.5 nM). While slightly less potent than the phenyl analog (Compound B), it offers superior metabolic stability.
- Linker Criticality: The ether oxygen acts as a hydrogen bond acceptor. Removing the propyl group (Compound C) completely abolishes activity, confirming the necessity of the distal lipophilic moiety.

- Chain Length Sensitivity: SAR studies indicate that shortening the chain to Ethyl () increases to ~85 nM, while lengthening to Butyl () maintains affinity but introduces steric clashes in smaller sub-pockets.

Mechanistic Pathway & SAR Logic

The following diagram illustrates the decision tree for optimizing the 3-pyrrolidine scaffold, highlighting where the Propoxymethyl derivative fits into the design strategy.



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Figure 1: SAR Decision Tree illustrating the strategic advantage of the Propoxymethyl ether linkage (Green Path) over aromatic or non-ether alternatives.

Experimental Protocols (Self-Validating Systems)

A. Synthesis of 3-(Propoxymethyl)pyrrolidine (N-Boc Protected)

Rationale: The synthesis utilizes a Williamson ether synthesis on the N-protected alcohol to prevent N-alkylation side reactions.

Reagents:

- (S)-N-Boc-3-hydroxymethylpyrrolidine (1.0 eq)
- Sodium Hydride (NaH), 60% dispersion (1.5 eq)
- 1-Bromopropane (1.2 eq)
- DMF (Anhydrous)

Step-by-Step Workflow:

- Activation: Dissolve N-Boc-3-hydroxymethylpyrrolidine in anhydrous DMF at 0°C under Argon.
- Deprotonation: Add NaH portion-wise. Validation Point: Observe gas evolution (). Stir for 30 mins until evolution ceases (indicates alkoxide formation).
- Alkylation: Add 1-Bromopropane dropwise via syringe to control exotherm.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. TLC Check: Mobile phase 20% EtOAc/Hexane. Stain with Ninhydrin (inactive) or PMA (active).
- Quench: Carefully add saturated solution.
- Extraction: Extract with EtOAc (3x). Wash organics with (5%) to remove DMF, then Brine.

- Deprotection (Final Step): Treat the isolated oil with TFA/DCM (1:4) for 1 hour to yield the free amine salt.

B. In Vitro Microsomal Stability Assay

Rationale: To verify the metabolic advantage of the propyl chain over the phenyl ring.

- Incubation: Incubate test compound (1 μ M) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.
- Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
- Quench: Stop reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
- Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
- Calculation: Plot $\ln(\% \text{ remaining})$ vs. time. The slope

determines

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- Success Criterion:

min indicates high metabolic stability.

Synthesis Workflow Diagram

The following diagram details the chemical synthesis pathway described above.



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Figure 2: Synthetic route for generating the **3-(Propoxymethyl)pyrrolidine** scaffold from commercially available precursors.

References

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- Enamine Ltd. (2023).[3] "Decarboxylative trifluoroethylation for pyrrolidine synthesis." *Journal of the American Chemical Society*.

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